molecular formula C12H14BrNO B2824968 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone CAS No. 1467060-22-5

1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone

Cat. No.: B2824968
CAS No.: 1467060-22-5
M. Wt: 268.154
InChI Key: FCLZZIJJMSFCOG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromophenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization and reduction steps. The reaction conditions typically require anhydrous solvents, controlled temperatures, and the use of strong bases such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as column chromatography and recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone has found applications in several scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-[3-(4-Chlorophenyl)pyrrolidin-1-yl]ethanone

  • 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]ethanone

  • 1-[3-(4-Nitrophenyl)pyrrolidin-1-yl]ethanone

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Properties

IUPAC Name

1-[3-(4-bromophenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9(15)14-7-6-11(8-14)10-2-4-12(13)5-3-10/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLZZIJJMSFCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylamine (192 mg, 1.9 mmol) was added to a suspension of 3-(4-bromophenyl)pyrrolidine hydrochloride (200 mg, 0.76 mmol) in anhydrous THF (5 mL). The mixture was stirred at room temperature for 5 minutes and then treated with acetyl chloride (66 mg, 0.84 mmol). The reaction mixture was stirred for 20 hours at room temperature. The reaction mixture was diluted with water and extracted with EtOAc (2×20 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo to give 1-[3-(4-bromophenyl)pyrrolidin-1-yl]ethanone (0.24 g, quantitative yield) as an oil which was used directly in the next step. MS (ES+) 267.9 (M+H)+.
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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